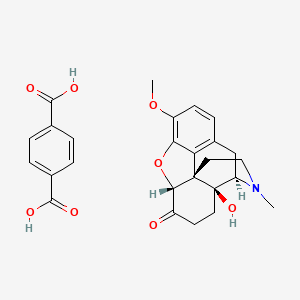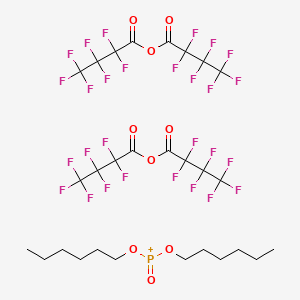
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is a complex organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the reaction of dihexyl phosphite with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where dihexyl phosphite and heptafluorobutyric anhydride are reacted in a specialized reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The heptafluorobutanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and coatings due to its fluorinated groups
Wirkmechanismus
The mechanism of action of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can interact with negatively charged sites on proteins, while the heptafluorobutanoyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihexylphosphonate: Similar in structure but lacks the heptafluorobutanoyl groups.
Phosphonic acid dihexyl ester: Another related compound with different functional groups.
Dihexyl hydrogen phosphonate: Similar phosphonium group but different substituents.
Uniqueness
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to the presence of both phosphonium and heptafluorobutanoyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
110086-60-7 |
|---|---|
Molekularformel |
C28H26F28O9P+ |
Molekulargewicht |
1069.4 g/mol |
IUPAC-Name |
dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C12H26O3P.2C8F14O3/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2;2*9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h3-12H2,1-2H3;;/q+1;; |
InChI-Schlüssel |
XNZIIITWIJPQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCO[P+](=O)OCCCCCC.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


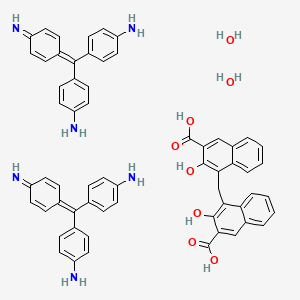
![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
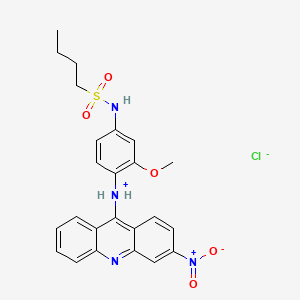
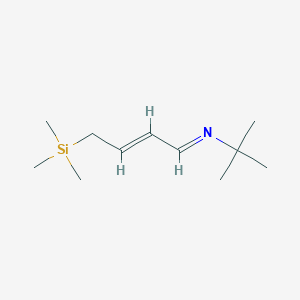
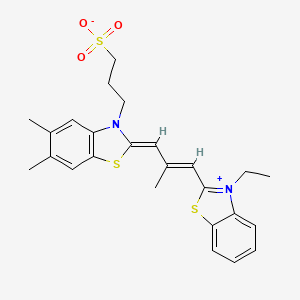
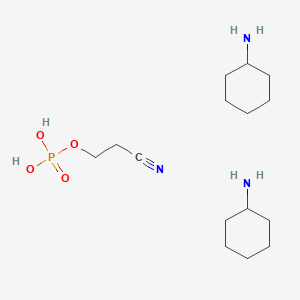
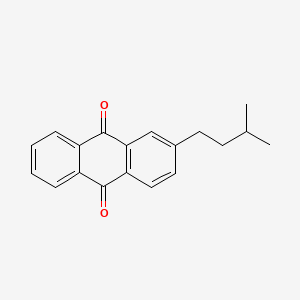
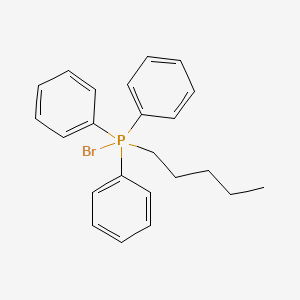
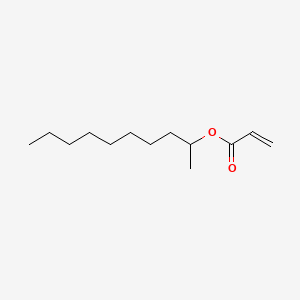
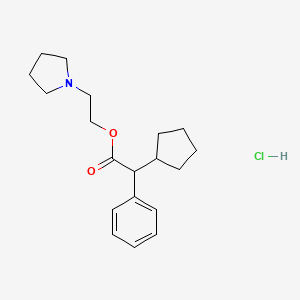
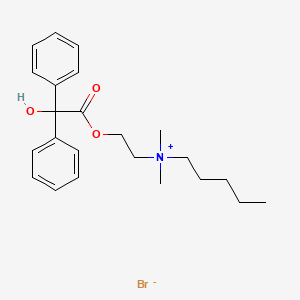
ammonium methyl sulfate](/img/structure/B13757663.png)

